

Application Note: Quantitative Analysis of Cyclopentadecane by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Cyclopentadecane	
Cat. No.:	B1582441	Get Quote

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **Cyclopentadecane** (C₁₅H₃₀) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is suitable for the accurate identification and quantification of **Cyclopentadecane**, a saturated cyclic alkane. This document includes comprehensive procedures for sample preparation, instrument configuration, and data analysis. Quantitative data, including mass spectral fragmentation and typical method performance characteristics, are summarized in structured tables. Additionally, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

Cyclopentadecane is a cyclic aliphatic hydrocarbon that may be present in environmental samples, industrial products, and as a potential biomarker in geochemical studies. Accurate and sensitive quantification of **Cyclopentadecane** is essential for various research and quality control applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **Cyclopentadecane**.[1][2] Its high chromatographic resolution



and mass-selective detection provide the necessary specificity and sensitivity for trace-level analysis. This protocol details a robust GC-MS method for the analysis of **Cyclopentadecane** samples.

Experimental Protocols Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for liquid and solid samples.

- 1.1. Liquid Samples (e.g., Water)
- Liquid-Liquid Extraction (LLE):
 - To 100 mL of the water sample in a separatory funnel, add a suitable organic solvent such as hexane or dichloromethane (DCM) in a 1:10 solvent-to-sample ratio.[1]
 - Spike the sample with an appropriate internal standard (e.g., deuterated alkane) for improved quantitation.
 - Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
 - Allow the layers to separate.
 - Collect the organic layer.
 - Repeat the extraction process two more times with fresh solvent.
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
 - Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
- 1.2. Solid Samples (e.g., Soil, Sediment)
- Soxhlet Extraction:



- Weigh approximately 10 g of the homogenized solid sample and mix with anhydrous sodium sulfate to remove moisture.
- Place the sample into a Soxhlet extraction thimble.
- Add a suitable internal standard directly to the sample.
- Extract the sample with hexane or a hexane/acetone mixture for 6-8 hours in a Soxhlet apparatus.
- After extraction, concentrate the solvent to approximately 1 mL using a rotary evaporator.
- The extract may require cleanup to remove interfering compounds using solid-phase extraction (SPE) with a silica gel or alumina cartridge.
- Elute the alkane fraction with hexane.
- Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[3]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **Cyclopentadecane**.



Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent[4]
Injector Temperature	280 °C
Injection Mode	Splitless (1 μL injection volume)
Oven Temperature Program	Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-400
Solvent Delay	3 minutes

Calibration

- Prepare a stock solution of **Cyclopentadecane** in hexane at a concentration of 1000 μg/mL.
- Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 $\mu g/mL$ to 50 $\mu g/mL$.
- Spike each calibration standard with the internal standard at a constant concentration.
- Analyze the calibration standards using the GC-MS method described above.
- Construct a calibration curve by plotting the ratio of the peak area of **Cyclopentadecane** to the peak area of the internal standard against the concentration of **Cyclopentadecane**.



Data Presentation **Quantitative Data Summary**

The following tables summarize the key quantitative data for the GC-MS analysis of **Cyclopentadecane**.

Table 1: GC-MS Retention and Mass Spectral Data for Cyclopentadecane

Compound	Retention Time (min)	Molecular Ion (m/z)	Key Fragment lons (m/z)
Cyclopentadecane	~15.5	210	41, 43, 55, 57, 69, 83, 97

Retention time is approximate and may vary depending on the specific instrument and column conditions.

Table 2: Mass Spectrum Fragmentation of Cyclopentadecane

m/z	Relative Abundance (%)	Proposed Fragment
41	100	[C ₃ H ₅]+
43	85	[C₃H ₇]+
55	95	[C ₄ H ₇] ⁺
57	70	[C ₄ H ₉] ⁺
69	65	[C₅H ₉]+
83	50	[C ₆ H ₁₁] ⁺
97	30	[C7H13] ⁺
210	5	[C15H30]+ (Molecular Ion)

Relative abundances are approximate and can vary with instrument tuning. The fragmentation pattern of cyclic alkanes often involves the loss of successive C₂H₄ units.[5]



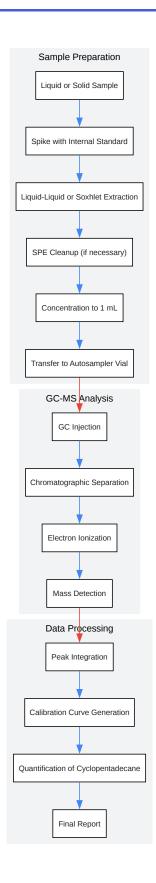
Table 3: Typical Method Performance Characteristics

Parameter	Typical Value
Linearity (R²)	> 0.995
Limit of Detection (LOD)	0.05 μg/mL
Limit of Quantification (LOQ)	0.15 μg/mL
Accuracy (% Recovery)	85-115%
Precision (% RSD)	< 15%

These values are representative and should be determined for each specific instrument and matrix.

Mandatory Visualization





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